N-(2,5-dimethoxybenzyl)cyclopentanamine
CAS No.: 355814-38-9
Cat. No.: VC3831380
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355814-38-9 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
| Standard InChI Key | PPACRXFSJKTUSD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2,5-Dimethoxybenzyl)cyclopentanamine consists of a cyclopentane ring bonded to an amine group, which is further connected to a benzyl moiety substituted with methoxy groups at the 2- and 5-positions (Figure 1). Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine | |
| SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 | |
| InChIKey | PPACRXFSJKTUSD-UHFFFAOYSA-N | |
| CAS Registry | 355814-38-9 | |
| Molecular Formula |
The hydrochloride salt (CAS 1185075-77-7) is a common derivative, with a molecular weight of 271.79 g/mol and enhanced solubility in polar solvents .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via reductive amination between 2,5-dimethoxybenzaldehyde and cyclopentanamine (Figure 2):
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Condensation: 2,5-Dimethoxybenzaldehyde reacts with cyclopentanamine in a polar aprotic solvent (e.g., dichloromethane) to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine .
Key Reaction Parameters:
Stability and Solubility
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Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .
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Solubility:
Solvent Solubility (mg/mL) Water <0.1 Ethanol 12.4 DMSO 34.7
The hydrochloride salt exhibits improved aqueous solubility (up to 8.9 mg/mL in water) .
Analytical and Characterization Methods
Chromatographic Techniques
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HPLC: C18 column (5 μm, 250 × 4.6 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time = 6.8 min .
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GC-MS: Electron ionization (70 eV), m/z 235 [M], base peak at m/z 58 (cyclopentyl fragment) .
Spectroscopic Analysis
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